(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(8-7-16-4-2-12-27-16)21-10-11-23-19(26)24(15-5-6-15)18(22-23)14-3-1-9-20-13-14/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXGJHGFLWXED-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific conditions, such as the use of a base and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been investigated for their effectiveness against various fungi and bacteria. The specific compound under consideration may share similar properties due to the structural presence of the triazole and pyridine groups, which are known to enhance antimicrobial activity.
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies have shown that modifications in the triazole structure can lead to increased potency against specific cancer types.
Case Study: Triazole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that certain triazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Enzyme Inhibition
The compound may act as an enzyme inhibitor due to the presence of the thiophene and pyridine groups, which can interact with active sites on enzymes. Research has explored the inhibition of various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer.
Table 2: Enzymatic Targets
| Enzyme Type | Inhibition Activity |
|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Moderate Inhibition |
| Carbonic Anhydrase | Potential Inhibitor |
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. Studies have indicated that triazole derivatives can mitigate neurodegeneration in models of Alzheimer’s disease by inhibiting oxidative stress and inflammation.
Case Study: Neuroprotection Mechanism
In a recent investigation, a series of triazole compounds demonstrated the ability to reduce neuronal apoptosis in vitro, suggesting a protective effect against neurodegenerative disorders .
Synthesis Routes
The synthesis of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions including:
- Formation of the triazole ring.
- Coupling reactions to attach the pyridine and thiophene groups.
- Final amide bond formation.
Table 3: Synthesis Steps
| Step | Reaction Type |
|---|---|
| Triazole Formation | Cyclization |
| Aromatic Substitution | Electrophilic Attack |
| Amide Bond Formation | Coupling Reaction |
Mechanism of Action
The mechanism of action of (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Exact molecular weight, melting point, and synthesis protocols for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
- Future Directions : Prioritize synthesis and testing of the target compound to validate inferred bioactivities. Positional isomerism (pyridin-3-yl vs. pyridin-2-yl/4-yl) warrants exploration via molecular docking studies.
Biological Activity
The compound (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide, with CAS number 1799271-96-7, is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O2S, with a molecular weight of 381.45 g/mol. The structure features a triazole ring, a pyridine moiety, and a thiophene group, which are known to contribute to various biological activities.
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of pharmacological activities. These include:
- Antifungal Activity : Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Antibacterial Activity : The presence of the pyridine and thiophene groups enhances the compound's interaction with bacterial enzymes and receptors.
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Biological Activity Overview
The biological activities associated with (2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antifungal | Effective against various fungal strains by inhibiting ergosterol synthesis. |
| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in cancer cell lines; potential for development as an anticancer agent. |
| Antiviral | May inhibit viral replication through interference with viral enzyme activity. |
| Anti-inflammatory | Potential to reduce inflammation via modulation of inflammatory pathways. |
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
- Antifungal Efficacy : A study demonstrated that triazole derivatives showed significant antifungal activity against Candida albicans and Aspergillus fumigatus, with some compounds exhibiting lower MIC values than traditional antifungals .
- Antibacterial Properties : Research on similar compounds revealed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with structure–activity relationship (SAR) analyses indicating that modifications to the thiophene and pyridine moieties enhance activity .
- Anticancer Potential : In vitro studies indicated that triazole derivatives could induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
Q & A
Basic Research Question
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C for triazole derivatives) .
- Photostability : Store in amber vials at -20°C to prevent enamide isomerization .
- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8, as the triazole ring may undergo ring-opening .
Contradiction Analysis : Conflicting data exist on thiophene oxidation susceptibility. Use argon-purged solvents for long-term storage .
How can researchers resolve discrepancies in spectroscopic data during characterization?
Advanced Research Question
- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT at B3LYP/6-31G* level) .
- Isotopic Labeling : Introduce deuterium at the enamide position to simplify ¹H NMR interpretation .
- Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine crystal packing effects (e.g., hydrogen bonding in ) .
Case Study : In -Cl-pyridin-3-yl substituents caused unexpected upfield shifts in ¹³C NMR due to anisotropic effects—resolved via X-ray validation .
What strategies are effective for designing analogues to study structure-activity relationships (SAR)?
Advanced Research Question
Core Modifications :
- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .
- Substitute thiophene with furan or pyrazole to modulate electronic properties .
Biological Assays :
- Use in vitro kinase inhibition assays (IC50 determination) to correlate substituent effects with activity .
- Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Data-Driven Design : In -Cl-pyridin-3-yl analogues showed 50% higher yield but lower solubility—balance via PEGylation .
Which computational methods are suitable for predicting the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS. Focus on triazole-thiophene π-stacking with aromatic residues (e.g., Phe330 in EGFR) .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (triazole N) and hydrophobic regions (cyclopropyl) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (LogP ≈ 2.8) and CYP3A4 metabolism .
How can solubility challenges be addressed for in vitro assays?
Advanced Research Question
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Salt Formation : Synthesize hydrochloride salts via HCl gas exposure in diethyl ether, improving aqueous solubility by 3–5 fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
